molecular formula C7H6BClO4 B1592882 2-Borono-5-chlorobenzoic acid CAS No. 850568-07-9

2-Borono-5-chlorobenzoic acid

Cat. No. B1592882
M. Wt: 200.38 g/mol
InChI Key: RENDEFHQQIYNJL-UHFFFAOYSA-N
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Description

2-Borono-5-chlorobenzoic acid, also known as BClBA, is an organoboron compound commonly used in scientific research applications. It has a wide range of biochemical and physiological effects, which makes it a versatile molecule for many scientific experiments.

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids are increasingly utilized in various sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Chemical Biology, Supramolecular Chemistry, and Biomedical Applications

    • Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications
    • Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • Methods of Application : This involves the use of boronic acids as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
    • Results : The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : The invention discloses a preparation method of 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
    • Methods of Application : The preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .
    • Results : The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield, and the high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction .
  • Molecular Modeling

    • Field : Computational Chemistry
    • Application Summary : Boronic acids, including “2-Borono-5-chlorobenzoic acid”, can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • Methods of Application : These programs can produce impressive simulation visualizations, which can be used to study the properties and interactions of boronic acids .
    • Results : The results of these simulations can provide valuable insights into the behavior of boronic acids, which can be used to guide experimental work .
  • Preparation of Antidiabetic SGLT-2 Inhibitor

    • Field : Organic Chemistry
    • Application Summary : The 5-bromo-2-chlorobenzoic acid is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
    • Methods of Application : The preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .
    • Results : The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield, and the high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction .
  • Molecular Modeling

    • Field : Computational Chemistry
    • Application Summary : Boronic acids, including “2-Borono-5-chlorobenzoic acid”, can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • Methods of Application : These programs can produce impressive simulation visualizations, which can be used to study the properties and interactions of boronic acids .
    • Results : The results of these simulations can provide valuable insights into the behavior of boronic acids, which can be used to guide experimental work .

properties

IUPAC Name

2-borono-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDEFHQQIYNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629641
Record name 2-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Borono-5-chlorobenzoic acid

CAS RN

850568-07-9
Record name Benzoic acid, 2-borono-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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